molecular formula C11H14Cl2O2 B14611386 [Bis(2-chloroethoxy)methyl]benzene CAS No. 59606-97-2

[Bis(2-chloroethoxy)methyl]benzene

Cat. No.: B14611386
CAS No.: 59606-97-2
M. Wt: 249.13 g/mol
InChI Key: BFVNGHJRLLUPHY-UHFFFAOYSA-N
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Description

[Bis(2-chloroethoxy)methyl]benzene is an organic compound with the molecular formula C11H14Cl2O2. It is a derivative of benzene, where two 2-chloroethoxy groups are attached to a central methylene bridge. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(2-chloroethoxy)methyl]benzene typically involves the reaction of benzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of ethylene glycol displace the chlorine atoms of benzyl chloride, forming the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as zinc chloride, can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

[Bis(2-chloroethoxy)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or toluene .

Scientific Research Applications

[Bis(2-chloroethoxy)methyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which [Bis(2-chloroethoxy)methyl]benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access .

Comparison with Similar Compounds

Properties

CAS No.

59606-97-2

Molecular Formula

C11H14Cl2O2

Molecular Weight

249.13 g/mol

IUPAC Name

bis(2-chloroethoxy)methylbenzene

InChI

InChI=1S/C11H14Cl2O2/c12-6-8-14-11(15-9-7-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

BFVNGHJRLLUPHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(OCCCl)OCCCl

Origin of Product

United States

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